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Introduction

BMS-983970 is an orally bioavailable, potent, and selective pan-Notch inhibitor that targets the
y-secretase complex, a key component in the Notch signaling pathway.[1] Deregulation of the
Notch pathway is a critical driver in a variety of malignancies, including T-cell acute
lymphoblastic leukemia (T-ALL) and various solid tumors, where it promotes uncontrolled cell
proliferation, survival, and the maintenance of cancer stem cells.[1] As monotherapy with
targeted agents can be limited by resistance, a compelling strategy is to combine BMS-983970
with other anti-cancer therapies to enhance efficacy and overcome resistance mechanisms.
These application notes provide a summary of the preclinical rationale and available data for
combining BMS-983970 and its close analog, BMS-906024, with other cancer therapies, along
with detailed protocols for key experimental assays.

Rationale for Combination Therapy

The Notch signaling pathway is implicated in resistance to conventional chemotherapy and
radiation.[2][3] Preclinical studies have demonstrated that inhibiting this pathway can sensitize
cancer cells to the cytotoxic effects of various treatments. For instance, the inhibition of Notch
signaling has been shown to enhance the efficacy of chemotherapeutic agents such as
paclitaxel in non-small cell lung cancer (NSCLC) models.[4][5] The synergistic effect is often
attributed to the prevention of chemotherapy-induced Notch activation, which can otherwise
promote a cancer stem cell-like phenotype and contribute to treatment failure.[6][7]
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Data Presentation

The following tables summarize key quantitative data from preclinical studies on the
combination of the pan-Notch inhibitor BMS-906024 (a close analog of BMS-983970) with
paclitaxel in NSCLC cell lines.

Table 1: In Vitro Efficacy of BMS-906024 in Combination with Paclitaxel in NSCLC Cell Lines[4]

Paclitaxel
BMS- . IC50 with L.
. KRAS/BRA Paclitaxel Combinatio
Cell Line 906024 IC50 100 nM
F Status IC50 (nM) n Index (ClI)
(nM) BMS-
906024 (nM)
H2228 WT/WT >800 5.6 Not Reported  0.54
H838 WT/WT >800 17.3 Not Reported  0.43
A549 G12S/WT >800 2.0 Not Reported  0.90

Note: A Combination Index (Cl) < 1 indicates a synergistic effect.

Table 2: In Vivo Efficacy of BMS-906024 in Combination with Paclitaxel in NSCLC Xenograft
Models[4]

Tumor Growth Inhibition

Xenograft Model Treatment Group
(%)

H838 BMS-906024 Not Significant
Paclitaxel ~50

BMS-906024 + Paclitaxel >75

PDX-T42 (KRAS/BRAF WT) BMS-906024 Not Significant
Paclitaxel ~50

BMS-906024 + Paclitaxel ~80
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Signaling Pathways and Experimental Workflows
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Caption: Inhibition of the Notch signaling pathway by BMS-983970.
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Caption: Workflow for preclinical evaluation of combination therapies.

Experimental Protocols
Cell Viability Assay (MTS Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) and assessing
the synergistic effects of BMS-983970 in combination with another therapeutic agent.

Materials:

e Cancer cell line of interest

o Complete growth medium

e 96-well plates
 BMS-983970

o Combination therapeutic agent
e MTS reagent

» Plate reader

Procedure:

e Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24
hours.

o Prepare serial dilutions of BMS-983970 and the combination agent, both alone and in
combination at a fixed ratio.

o Treat the cells with the compounds and incubate for 72 hours.

e Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
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Measure the absorbance at 490 nm using a plate reader.
Calculate cell viability as a percentage of the untreated control.

Determine the IC50 values for each agent alone and in combination using non-linear
regression analysis.

Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy
(Cl < 1), additivity (CI = 1), or antagonism (CI > 1).[4]

Western Blot Analysis for Notch Pathway Inhibition

This protocol is to confirm the on-target effect of BMS-983970 by assessing the levels of the

cleaved, active form of Notchl (Notchl Intracellular Domain, NICD).

Materials:

Cancer cell line of interest

6-well plates

BMS-983970

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

PVDF membrane

Primary antibodies (anti-cleaved Notchl, anti-total Notchl, anti-GAPDH)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Procedure:
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e Seed cells in 6-well plates and grow to 70-80% confluency.
e Treat cells with varying concentrations of BMS-983970 for 24-48 hours.
o Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.

o Separate 20-30 g of protein per lane on an SDS-PAGE gel and transfer to a PVDF
membrane.

o Block the membrane and incubate with primary antibodies overnight at 4°C.

e Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at
room temperature.

» Detect the protein bands using a chemiluminescent substrate and an imaging system.

e Quantify band intensities and normalize to a loading control (e.g., GAPDH).

In Vivo Xenograft Model

This protocol describes the evaluation of the anti-tumor efficacy of BMS-983970 in combination
with another therapeutic agent in a mouse xenograft model.

Materials:

Immunocompromised mice (e.g., NOD-SCID or nude mice)
e Cancer cell line of interest

o Matrigel (optional)

 BMS-983970 formulation for oral gavage

o Combination therapeutic agent formulation

o Calipers

Procedure:
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e Subcutaneously inject 1-5 x 1076 cancer cells (resuspended in PBS, with or without Matrigel)
into the flank of each mouse.

» Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mms).

e Randomize mice into treatment groups (e.g., vehicle control, BMS-983970 alone,
combination agent alone, BMS-983970 + combination agent).

o Administer treatments as per the desired schedule (e.g., BMS-906024 at 8.5 mg/kg daily by
oral gavage; paclitaxel at 36 mg/kg intraperitoneally once weekly).[1]

e Measure tumor volume with calipers 2-3 times per week.
e Monitor animal body weight and overall health.

» At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
immunohistochemistry for proliferation and apoptosis markers).

o Calculate tumor growth inhibition for each treatment group compared to the vehicle control.

Conclusion

The pan-Notch inhibitor BMS-983970, and its analog BMS-906024, have demonstrated
significant potential for use in combination with conventional chemotherapies and other
targeted agents. The preclinical data strongly suggest a synergistic anti-tumor effect in various
cancer models, particularly in sensitizing tumors to taxane-based chemotherapy. The provided
protocols offer a framework for researchers to further investigate and validate the efficacy of
BMS-983970 in combination therapeutic strategies, with the ultimate goal of improving clinical
outcomes for cancer patients.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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